3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H12F3N3 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,16H2 |
InChI Key |
BGOURPAACIYLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Trifluoromethylated Pyrazole Core
The key step in preparing 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is the formation of the 3-trifluoromethylpyrazole scaffold. Several synthetic strategies have been reported:
One-Pot Synthesis via Nitrile Imines and Mercaptoacetaldehyde
A recent and efficient approach involves the in situ generation of nitrile imines from hydrazonoyl halides, which then undergo (3 + 3)-annulation with mercaptoacetaldehyde (a surrogate for acetylene) to form 1-aryl-3-trifluoromethylpyrazoles. This method provides mild reaction conditions, good functional group tolerance, and scalability. The reaction proceeds through cascade dehydration and ring contraction steps, yielding 4,5-unsubstituted 1-arylpyrazoles with trifluoromethyl substitution at the 3-position. This approach is advantageous for preparing the pyrazole core with high regioselectivity and functionalization possibilities1.Classical Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyls with Hydrazines
Traditional methods rely on the condensation of trifluoromethylated β-diketones or β-ketoesters with aryl hydrazines to form the pyrazole ring. While effective, these methods sometimes suffer from regioselectivity issues and harsher conditions2.(3 + 2)-Cycloadditions Using Fluorinated 1,3-Dipoles
Cycloaddition of 2,2,2-trifluorodiazoethane with suitable dipolarophiles offers another route to trifluoromethylated pyrazoles. This method allows access to diverse substitution patterns but requires handling of diazo compounds3.
Functionalization to Introduce the Propan-1-Amine Side Chain
Detailed Synthetic Procedures and Reaction Conditions
Representative Procedure for Organocatalytic Synthesis of Trifluoromethylated Pyrazole Derivatives7
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Acid-catalyzed rearrangement of bisphenol C to hexamethyl-tetrahydro-1,1′-spirobi[indene]-6,6′-diol | - | Starting material for chiral catalyst synthesis |
| 2 | Inclusion resolution of (R)-1 with N-benzyl cinchonidine chloride in toluene | 92 | Achieves >99% enantiomeric excess |
| 3 | Duff reaction, trifluoromethanesulfonylation, and reduction to form chiral dialdehyde (R)-4 | - | Multistep functional group transformations |
| 4 | Bromination to form spirocyclic bisbromide 6 | 83 | Two-step process involving reduction and bromination |
| 5 | Cyclization with (R,R)-1,2-diaminocyclohexane and addition with compound 8 to form squaramide 9a | - | Key step for catalyst preparation |
| 6 | Conjugate addition of pyrazol-3-ones to trifluoroethylidene oxindoles catalyzed by 9a in toluene at room temperature for 16 h | 70 | Produces product 12a with high stereoselectivity; subsequent Boc deprotection yields stable product 13a in 97% |
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles8
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | In situ generation of nitrile imine from hydrazonoyl halide via base-mediated dehydrohalogenation | - | Forms reactive 1,3-dipole intermediate |
| 2 | (3 + 3)-Annulation with mercaptoacetaldehyde as acetylene surrogate | - | Forms 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate |
| 3 | Cascade dehydration and ring contraction with p-toluenesulfonyl chloride (p-TsCl) | - | Yields 1-aryl-3-trifluoromethylpyrazole scaffold |
| 4 | Optional Pd-catalyzed cross-coupling for further functionalization | 51–78 | Enables synthesis of biologically active derivatives such as celecoxib and mavacoxib |
Comparative Summary of Preparation Methods
| Method | Advantages | Limitations | Applicability to Target Compound |
|---|---|---|---|
| One-pot nitrile imine + mercaptoacetaldehyde annulation | Mild conditions, scalable, regioselective | Requires handling of hydrazonoyl halides | Efficient for pyrazole core synthesis |
| Classical cyclocondensation | Established, straightforward | Regioselectivity issues, harsher conditions | Suitable for initial pyrazole formation |
| Organocatalytic conjugate addition | High stereoselectivity, mild conditions | Complex catalyst synthesis, moderate yields | Useful for introducing trifluoromethylated amine side chain |
| Cross-coupling functionalization | Versatile, allows late-stage modification | Requires halogenated intermediates | Enables diversification of pyrazole derivatives |
Research Findings and Notes
The organocatalytic approach using spirobiindane-derived squaramide catalysts achieves high enantioselectivity (>90% ee) in conjugate additions involving trifluoroethylidene substrates, which is critical for obtaining enantiomerically pure trifluoromethylated amines9.
The one-pot nitrile imine method avoids regioselectivity problems common in classical methods and uses safe, easy-to-handle starting materials, making it favorable for synthesizing 3-trifluoromethylpyrazoles10.
Functionalization of pyrazole derivatives through Pd-catalyzed cross-coupling reactions allows the introduction of various amine-containing side chains, facilitating the synthesis of complex molecules related to 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine11.
The synthesis of related pyrazole derivatives such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one demonstrates the feasibility of constructing multifunctional pyrazole compounds via solid-state reactions with alumina at room temperature, offering alternative pathways12.
-
Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. ↩
-
Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. ↩
-
Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. ↩
-
Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones with 3-trifluoroethylidene oxindoles, PMC, 2022. ↩
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. ↩
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. ↩
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. ↩
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. ↩
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. ↩
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. ↩
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde, ACS Org. Lett., 2023. ↩
-
Synthesis of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, MDPI, 2022. ↩
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to target proteins, potentially leading to inhibition or activation of biological pathways . Molecular docking studies have shown that it can fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Core
N-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine (3h)
- Structure : Features a 4-fluorophenyl group on the pyrazole ring and a propan-1-amine substituent.
- Key Data : IR spectra show peaks for C=N (1660 cm⁻¹) and aromatic C-H (3041 cm⁻¹), while ¹H-NMR confirms the presence of a –CH=N imine group (δ 8.67 ppm) .
- Comparison : Unlike the target compound, 3h lacks the trifluoromethyl group but includes a fluorophenyl moiety, which may enhance binding to hydrophobic enzyme pockets.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Trifluoromethyl Group Positioning and Electronic Effects
3,3,3-Trifluoro-1-(pyridin-3-yl)propan-1-amine
- Structure : Trifluoropropylamine linked to pyridine (CAS: 1250480-39-7).
- The pyridine nitrogen may alter solubility and acidity.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine
- Structure : Trifluoromethyl group attached via an ether linkage to the phenyl ring (CAS: 293.67 g/mol) .
- Comparison : The ether group introduces polarity, contrasting with the direct trifluoropropyl-amine linkage in the target compound. This difference may influence pharmacokinetic properties such as membrane permeability.
Heterocyclic Replacements and Bioactivity
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine
Biological Activity
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine (CAS No. 1152604-11-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is C12H12F3N3, with a molecular weight of 255.24 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the pyrazole moiety suggests potential interactions with enzymes and receptors involved in several signaling pathways.
Potential Targets:
- Enzymatic Inhibition : Compounds with similar structures have shown inhibition of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Kinase Activity : The pyrazole derivatives are often investigated for their ability to inhibit tyrosine kinases, which play significant roles in cancer progression and other diseases .
Antitumor Activity
Recent studies have indicated that compounds containing the pyrazole structure exhibit promising antitumor activity. For instance, derivatives similar to 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine have been shown to inhibit cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.
Case Studies
A notable study demonstrated that a related compound inhibited the growth of melanoma cells in vitro by inducing apoptosis through mitochondrial pathways . The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Research Findings
Q & A
Q. What are the key spectroscopic techniques for confirming the structure of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Analyze chemical shifts for protons adjacent to the trifluoromethyl group (typically δ ~3.5–4.5 ppm for amine protons) and aromatic protons (δ ~7.0–8.5 ppm) from the phenylpyrazole moiety. Coupling patterns can confirm substitution positions .
- ¹³C NMR: Identify carbons bonded to fluorine (e.g., CF₃ at ~125 ppm, quaternary carbons in pyrazole at ~140–150 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight via [M+H]⁺ or [M−H]⁻ peaks. For example, a calculated m/z of 215 ([M+H]⁺) matches theoretical values .
- Infrared (IR) Spectroscopy: Detect N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Copper-Catalyzed Coupling: React 1-phenyl-1H-pyrazole-4-amine with 3-bromo-3,3,3-trifluoropropane using a copper(I) catalyst (e.g., CuBr) and cesium carbonate as a base in DMSO at 35°C for 48 hours. Purify via column chromatography (ethyl acetate/hexane gradient) .
- Hydrogenation of Nitro Intermediates: Reduce nitro-pyrazole precursors (e.g., 3-methyl-4-nitro-1-phenyl-1H-pyrazole) using Pd/C under H₂ (40 psi) in ethanol. Monitor reaction completion via TLC .
- Yield Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (5–10 mol%) to improve yields beyond 70% .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and noncovalent interactions of this compound?
Methodological Answer:
- Wavefunction Analysis (Multiwfn):
- Calculate electrostatic potential (ESP) surfaces to identify electrophilic/nucleophilic regions. The trifluoromethyl group exhibits strong electron-withdrawing effects, altering ESP distribution .
- Perform topology analysis of electron density (AIM theory) to locate bond critical points, confirming intramolecular hydrogen bonds (e.g., N-H···F interactions) .
- Noncovalent Interaction (NCI) Visualization: Use reduced density gradient (RDG) plots to map van der Waals interactions and steric clashes. For example, π-π stacking between phenyl and pyrazole rings can stabilize the conformation .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Data Collection: Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Resolve twinning or disorder using the SHELXL TWIN command .
- Refinement Parameters:
- Validation: Check R-factor convergence (<0.05) and data-to-parameter ratio (>15:1) to ensure model reliability .
Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization?
Methodological Answer:
- Temperature Control: Lower temperatures (e.g., 0–25°C) favor kinetic control, directing substituents to the pyrazole 4-position. Higher temperatures (e.g., 80°C) promote thermodynamic products at the 5-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for nucleophilic substitution at the CF₃-bearing carbon .
- Catalyst Screening: Copper(I) catalysts enhance cross-coupling efficiency for aryl-amine bonds, while palladium catalysts are preferred for hydrogenolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
